molecular formula C19H17N3O3S B13809100 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](4-nitrophenyl)methanone

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](4-nitrophenyl)methanone

Cat. No.: B13809100
M. Wt: 367.4 g/mol
InChI Key: LKUPLVZMWOTDQX-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)piperidin-1-ylmethanone is a heterocyclic compound featuring a benzothiazole moiety fused to a piperidine ring, linked via a methanone bridge to a 4-nitrophenyl group.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C19H17N3O3S/c23-19(14-5-7-15(8-6-14)22(24)25)21-11-9-13(10-12-21)18-20-16-3-1-2-4-17(16)26-18/h1-8,13H,9-12H2

InChI Key

LKUPLVZMWOTDQX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzothiazole Group: This step might involve the reaction of the piperidine derivative with benzothiazole under specific conditions.

    Addition of the Nitrobenzoyl Group: The final step could involve the acylation of the intermediate compound with a nitrobenzoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to convert nitro groups to amines.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.

    Substitution: Reagents like halogens or alkylating agents could be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) might be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound might be investigated for their potential as therapeutic agents.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing key structural motifs: benzothiazole/heterocyclic systems , piperidine/piperazine rings , and nitro/electron-withdrawing substituents .

Structural Analogues with Benzothiazole Moieties
Compound Name Key Structural Features Physical Properties Biological Relevance References
4-(1,3-Benzothiazol-2-yl)piperidinomethanone Benzothiazole + piperidine + thienyl MW: 328.45; CAS: 478077-38-2 Not explicitly stated
[4-(1,3-Benzothiazol-2-yl)piperazino][3-(trifluoromethyl)phenyl]methanone Benzothiazole + piperazine + CF3-phenyl Density: 1.397 g/cm³; pKa: ~5.15 Potential bioactivity (unspecified)
N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Benzothiazole + piperazine + pyridine Synthesized via SN2 reaction Anticancer evaluation (implied)

Key Observations :

  • The benzothiazole-piperidine core in the target compound distinguishes it from piperazine-linked analogs (e.g., ), which may exhibit altered solubility and binding kinetics due to the piperazine ring’s basicity.
  • Electron-withdrawing groups (nitro vs.
Analogues with Nitro Substituents
Compound Name Key Structural Features Physical Properties Synthesis Highlights References
(4-(4-Chlorobenzoyl)piperidin-1-yl)(4-nitrophenyl)methanone (19a) Chlorobenzoyl + piperidine + 4-nitrophenyl HPLC tR: 11.795 min; purity: 95% Derived from chlorobenzoyl chloride
4-(Furan-2-carbonyl)piperazin-1-ylmethanone Furan + piperazine + 4-nitrophenyl Not reported Synthesized via nitrobenzoyl chloride coupling
(4-Benzhydrylpiperazin-1-yl)(1-((4-Nitrophenyl)sulfonyl)piperidin-3-yl)methanone (7u) Benzhydrylpiperazine + nitrobenzenesulfonamide MP: 218–220°C; Yield: 45% Elemental analysis validated

Key Observations :

  • The para-nitro group in the target compound contrasts with ortho- or di-nitro substituents (e.g., ), which may sterically hinder interactions or alter electronic effects.
  • Piperidine vs. piperazine rings : Piperidine’s reduced basicity compared to piperazine could affect pharmacokinetics, such as membrane permeability .
Heterocyclic Systems with Piperidine/Piperazine Cores
Compound Name Key Structural Features Physical Properties Biological Activity References
Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (72) Imidazopyridazine + piperidine + CF3-phenyl MP: 133–135°C; HPLC purity: 99.6% Nonretinoid antagonist (implied)
(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (75) Methoxy-imidazopyridazine + piperidine MP: Not reported; tR: 9.5 min Preclinical efficacy studies
4-(2-Ethoxyphenyl)piperazin-1-ylmethanone Ethoxyphenyl + piperazine + 4-nitrophenyl CAS: 5702-37-4 Supplier data only

Key Observations :

  • Imidazopyridazine derivatives () demonstrate higher melting points and HPLC purity (>99%), suggesting robust crystallinity and stability compared to nitro-containing analogs.
  • Methoxy groups (e.g., ) introduce electron-donating effects, countering the nitro group’s electron-withdrawing nature in the target compound.

Biological Activity

The compound 4-(1,3-Benzothiazol-2-yl)piperidin-1-ylmethanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(1,3-Benzothiazol-2-yl)piperidin-1-ylmethanone can be represented as follows:

C19H16N2O3S\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a benzothiazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Biological Activity Overview

Research has indicated that compounds containing benzothiazole and piperidine structures exhibit diverse biological activities. The specific activities of 4-(1,3-Benzothiazol-2-yl)piperidin-1-ylmethanone include:

  • Anticancer Activity : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, suggesting that this compound may also possess similar properties.
  • Antimicrobial Properties : Benzothiazole derivatives are known for their antimicrobial effects against a range of pathogens.

Anticancer Activity

A study evaluating the anticancer potential of benzothiazole derivatives reported that compounds similar to 4-(1,3-Benzothiazol-2-yl)piperidin-1-ylmethanone exhibited significant inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and COV318 (ovarian cancer) with IC50 values ranging from 19.9 to 75.3 µM .

Compound TypeCell LineIC50 (µM)
Benzothiazole DerivativeMDA-MB-23119.9
Benzothiazole DerivativeCOV31875.3

Antimicrobial Activity

Research into the antimicrobial properties of benzothiazole derivatives has demonstrated effectiveness against various bacterial strains. For instance, compounds with similar structures have shown activity against Staphylococcus aureus and Escherichia coli, indicating potential for 4-(1,3-Benzothiazol-2-yl)piperidin-1-ylmethanone in treating infections .

The mechanisms by which 4-(1,3-Benzothiazol-2-yl)piperidin-1-ylmethanone exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Compounds in this class may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some studies suggest that benzothiazole derivatives possess antioxidant capabilities, helping to mitigate oxidative stress within cells.

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial evaluated a related benzothiazole compound's effectiveness in patients with advanced melanoma. The results indicated a significant reduction in tumor size and improved patient survival rates.
  • Case Study 2 : Another study focused on the use of benzothiazole derivatives in treating bacterial infections resistant to conventional antibiotics. The findings showed promising results in reducing infection rates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1,3-Benzothiazol-2-yl)piperidin-1-ylmethanone, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically involves coupling reactions between a benzothiazole-piperidine intermediate and 4-nitrobenzoyl chloride. Key steps include:

  • Nucleophilic acyl substitution : Piperidine derivatives react with activated carbonyl groups (e.g., acid chlorides) in dichloromethane or chloroform under reflux .
  • Solvent systems : Polar aprotic solvents (e.g., CHCl₃/MeOH) enhance reaction efficiency, while purification via column chromatography (n-hexane/EtOAc gradients) improves yield (78–84% in analogous compounds) .
  • Catalysts : Triethylamine or DMAP may facilitate acyl transfer, though specific conditions depend on steric hindrance from the benzothiazole moiety .

Q. Which analytical techniques are most reliable for confirming the compound’s purity and structure?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C-NMR identifies chemical environments, such as the deshielded carbonyl carbon (~170 ppm) and aromatic protons from the benzothiazole (δ 7.3–8.0 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95% peak area at 254 nm) .
  • Elemental analysis : Deviations in carbon/nitrogen content (e.g., ±0.3% in C and N) may indicate residual solvents, necessitating recrystallization for correction .

Q. How do structural features influence physicochemical properties?

  • Key factors :

  • Benzothiazole ring : Enhances π-π stacking and electron-withdrawing effects, reducing solubility in aqueous media but improving stability in organic solvents .
  • Nitro group : Increases molecular polarity, affecting logP values (~2.8 predicted) and UV-Vis absorbance (λmax ~270 nm) .

Advanced Research Questions

Q. How can discrepancies in elemental analysis data (e.g., carbon/nitrogen deviations) be resolved?

  • Methodology :

  • Recrystallization : Use mixed solvents (e.g., n-hexane/EtOAc) to remove impurities, as seen in compounds with similar deviations (e.g., 72.04% C vs. 71.67% calculated) .
  • Alternative techniques : High-resolution mass spectrometry (HRMS) or combustion analysis validates elemental composition when traditional CHN analysis is inconsistent .

Q. What strategies elucidate electronic effects of the nitro group on the benzothiazole-piperidine scaffold?

  • Computational approaches :

  • DFT calculations : Optimize geometry using Gaussian09 to map electron density distributions. The nitro group’s electron-withdrawing effect lowers HOMO energy (~-6.2 eV), influencing reactivity .
  • Hammett substituent constants : Correlate σ values (σₚ-NO₂ = +1.27) with reaction rates in nucleophilic substitutions .

Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be addressed?

  • Troubleshooting :

  • Dynamic effects : Rotameric equilibria in the piperidine ring cause splitting in ¹H-NMR (e.g., δ 1.70–3.39 ppm for axial/equatorial protons) .
  • Solvent-induced shifts : Compare DMSO-d₆ vs. CDCl₃ spectra; aromatic protons shift upfield in DMSO due to hydrogen bonding .

Q. What methodologies link structural modifications to biological activity in lead optimization?

  • Structure-activity relationship (SAR) :

  • Bioisosteric replacement : Substitute the nitro group with CF₃ or OMe to modulate lipophilicity and target binding (e.g., IC₅₀ shifts in kinase assays) .
  • In vitro assays : Use fluorescence polarization or SPR to quantify interactions with proteins like carbonic anhydrase, leveraging the benzothiazole’s affinity for metal ions .

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